molecular formula C20H20FN3O3 B2679000 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034223-92-0

3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2679000
CAS No.: 2034223-92-0
M. Wt: 369.396
InChI Key: YIIJTKLKYYYCGN-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a benzamide core linked to a 4-fluorophenoxy group and a flexible ethoxyethyl chain terminating in a 1H-pyrazole heterocycle. The strategic inclusion of both pyrazole and fluorinated aromatic systems is a common design in developing bioactive molecules, as these motifs are frequently associated with potent biological activities. Pyrazole derivatives have been extensively documented in scientific literature for their diverse biological profiles. Recent studies highlight that compounds featuring a pyrazole core and a benzamide scaffold demonstrate promising anticancer activity. For instance, certain N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives have shown excellent activity against the A549 human lung cancer cell line, with IC50 values reported in the range of 17 to 19 µM . Furthermore, other research on pyrazole-based small molecules has revealed potent antioxidant and antiproliferative effects, with some compounds capable of inhibiting ROS production in human platelets with IC50 values around 10 µM and showing activity against a broad panel of cancer cell lines . The molecular structure of this benzamide suggests potential for interacting with various enzymatic targets. The mechanism of action for similar compounds often involves modulation of key signaling pathways, potentially leading to the induction of apoptosis and inhibition of cell proliferation in cancerous cells . Researchers can utilize this compound as a key intermediate or as a biological probe to explore its efficacy in assays targeting specific diseases, including cancer and conditions linked to oxidative stress. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-17-5-7-18(8-6-17)27-19-4-1-3-16(15-19)20(25)22-10-13-26-14-12-24-11-2-9-23-24/h1-9,11,15H,10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIJTKLKYYYCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Compound Name / ID Core Structure Modifications Key Functional Groups Potential Biological Targets References
Target Compound : 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide Benzamide with 4-fluorophenoxy and ethoxyethyl-pyrazole side chain 4-Fluorophenoxy, ethoxyethyl linker, 1H-pyrazole Not specified in evidence
3a () : N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide with thiophene and piperazine-ethoxyethyl side chain Thiophene, piperazine, cyano group D3 receptor ligands
Example 53 () : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromene-fused pyrazolopyrimidine with fluorobenzamide Chromene, pyrazolopyrimidine, isopropylamide Kinase inhibitors (implied by chromene)
: 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Benzamide with pyridazine-pyrazole hybrid side chain Chloro, fluoro, pyridazine, pyrazole Unspecified (potential kinase inhibitors)
(Compound E) : N-cyclopropyl-3-fluoro-4-methyl-5-{3-[(1-{2-[2-(methylamino)ethoxy]phenyl}cyclopropyl)amino]-2-oxopyrazin-1(2H)-yl}benzamide Pyrazine-containing benzamide with cyclopropyl and methylaminoethoxy groups Pyrazine, cyclopropyl, methylaminoethoxy p38 MAP kinase inhibitors for respiratory diseases

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity
  • Pyrazole vs. Piperazine/Thiophene : The target compound’s pyrazole-ethoxyethyl side chain may favor hydrogen bonding or π-π stacking interactions in receptor binding, whereas piperazine-containing analogs (e.g., 3a ) likely engage in stronger basic interactions due to the amine group in piperazine . Thiophene-substituted analogs (e.g., 3a ) may exhibit altered lipophilicity and electronic properties, impacting target selectivity.
Metabolic Stability
  • The ethoxyethyl linker in the target compound may confer resistance to oxidative metabolism compared to esters or thioethers (e.g., : N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide), where thioether linkages are prone to sulfoxidation .

Biological Activity

Overview

3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure includes a benzamide core modified with fluorophenoxy and pyrazolyl substituents, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H22_{22}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 357.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate various cellular pathways, potentially leading to therapeutic effects in conditions such as cancer and infections. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as those related to cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

A study evaluated the antiproliferative effects of related pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). Key findings include:

  • IC50 Values : Some derivatives demonstrated potent antiproliferative activity with IC50 values as low as 18 μmol/L against LNCaP cells.
  • PSA Inhibition : The compound showed a significant downregulation of prostate-specific antigen (PSA), indicating potential use in prostate cancer therapy .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still required.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleFluorophenyl group, naphthaleneAnticancer
3-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazoleSimilar aromatic ringsAntimicrobial

Case Studies

Several case studies have explored the biological activity of related compounds. One notable study synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. The results indicated that modifications in the substituents significantly influenced their antiproliferative properties, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis typically involves coupling a fluorophenoxy-substituted benzoyl chloride with a pyrazole-ethoxyethylamine intermediate under basic conditions (e.g., using Et₃N or DIPEA in anhydrous THF/DCM) .
  • Critical steps include controlling reaction temperature (0–5°C for acylation) and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
  • Yield optimization: Monitor reaction progress with TLC and adjust stoichiometry of activating agents (e.g., HOBt/EDC) to reduce side-product formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and phenoxy linkage (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .
  • HRMS (ESI+) : Validate molecular mass (e.g., [M+H]+ at m/z 414.1682) and detect impurities .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

  • Methodology :

  • Test solubility in DMSO (primary stock solvent), ethanol, and PBS (pH 7.4) using nephelometry .
  • For low aqueous solubility, employ co-solvents (e.g., 10% Cremophor EL) or cyclodextrin-based encapsulation .

Advanced Research Questions

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify metastable polymorphs .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite profiling?

  • Methodology :

  • Animal models : Administer the compound (oral/i.v.) to rodents; collect plasma/tissue samples at timed intervals .
  • LC-MS/MS analysis : Quantify parent compound and metabolites (e.g., glucuronide conjugates) using MRM transitions .
  • Data interpretation : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2 .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
  • Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
  • Statistical reconciliation : Apply Bland-Altman analysis to compare IC50 values across platforms .

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